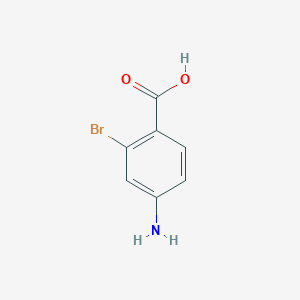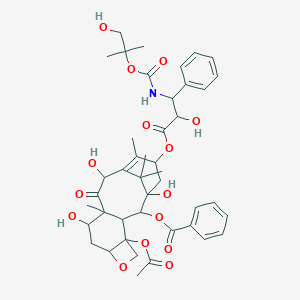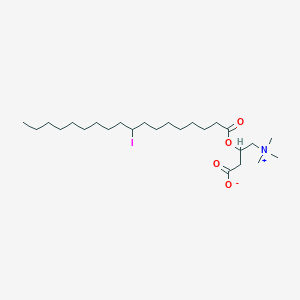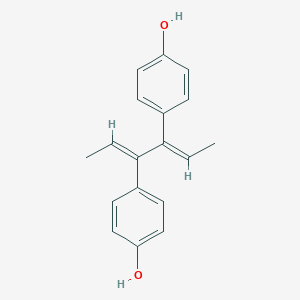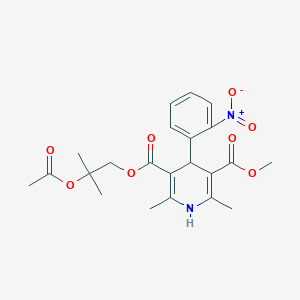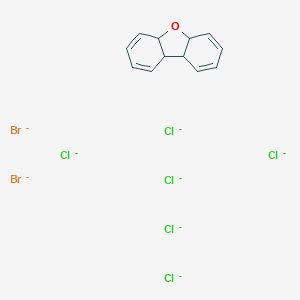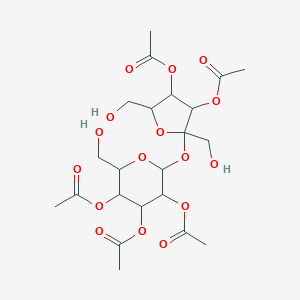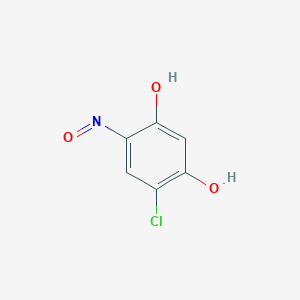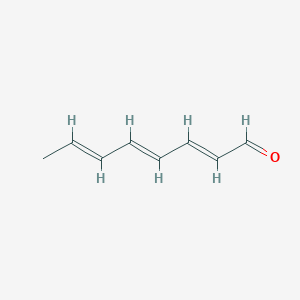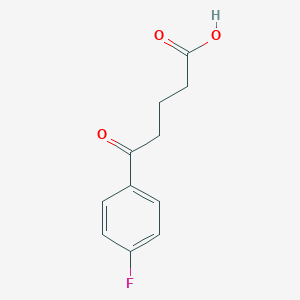
4-(4-Fluorobenzoyl)butyric Acid
Overview
Description
4-(4-Fluorobenzoyl)butyric acid, also known as 4-FBA, is an organic compound that is used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C8H5FO2. 4-FBA is a fluorinated derivative of benzoic acid, which is a naturally occurring compound found in some plants and fruits. 4-FBA has a wide range of applications in scientific research, such as synthesis, biochemistry, and pharmacology. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-FBA.
Scientific Research Applications
Synthesis of Heterocyclic Scaffolds : Compounds such as 4-Chloro-2-fluoro-5-nitrobenzoic acid can be used to synthesize various heterocyclic scaffolds, showing potential in drug discovery. However, 8-membered benzodiazocine cycles remain unachieved (Křupková et al., 2013).
Anti-Cancer Activity : Novel fluoro substituted benzo[b]pyran compounds demonstrate anti-lung cancer activity at low concentrations, suggesting potential as a new treatment for lung, breast, and CNS cancers (Hammam et al., 2005).
Herbicidal Activity : 3-Chloro-4-fluorobenzoylthiourea shows promising herbicidal activity, indicating potential for use in pest control (Liu Chang-chun, 2006).
Improvement in Pharmaceutical Intermediates : Sulfonation effectively removes the undesired ortho isomer of 4,4-bis(4-fluorophenyl) butanoic acid, improving product ratio and stability in pharmaceutical intermediates (H. Fan, 1990).
Liquid Crystalline Properties : Hydrogen bonding plays a crucial role in the liquid crystallinity of mixtures of 4-octyloxybenzoic acid, affecting transitional properties (Martinez-Felipe & Imrie, 2015).
Cholinesterase Inhibitors : Certain compounds such as 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives exhibit cholinesterase inhibitory activity, with potential applications in treating neurodegenerative diseases (Szymański et al., 2012).
Microbial Butyric Acid Production : Microbial production of butyric acid from renewable feedstocks shows promise for green products and natural ingredients in foods, pharmaceuticals, animal feed supplements, and cosmetics (Jiang et al., 2018).
Selective Adsorption of Organic Dyes : An anionic In(III)-based metal-organic framework with Lewis basic sites, such as BUT-29, is an efficient adsorbent for selective removal of organic cationic dyes (Yang et al., 2019).
Production of Parabens by Marine Bacteria : A marine bacterium, A4B-17, produces 4-hydroxybenzoate and its alkyl esters (parabens), which are effective in preventing yeast, mold, and gram-positive bacteria growth in marine environments (Peng et al., 2006).
Improved Conductivity for Organic Solar Cells : Halobenzoic acid treatment significantly enhances the conductivity of PEDOT:PSS, enabling high-efficiency ITO-free organic solar cells without a hole transport layer (Tan et al., 2016).
Mechanism of Action
Target of Action
4-(4-Fluorobenzoyl)butyric Acid, also known as FBA, is a carboxylic acid It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that this compound is used in the synthesis of various organic compounds . It’s also a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe .
Biochemical Pathways
As a key raw material in the synthesis of ezetimibe, it may indirectly influence the lipid metabolism pathway, given that ezetimibe is used to lower cholesterol levels .
Pharmacokinetics
As a carboxylic acid, its bioavailability could be influenced by factors such as its pka value, solubility, and the presence of transporters in the body .
Result of Action
As a precursor in the synthesis of ezetimibe, it contributes to the overall therapeutic effect of lowering cholesterol levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored in a cool, dry place . Additionally, its efficacy could be influenced by the pH of the environment, given its nature as a carboxylic acid .
Safety and Hazards
4-(4-Fluorobenzoyl)butyric Acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of various organic compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149437-76-3 | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

